molecular formula C12H15Cl2NSi B11705367 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline

2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline

Cat. No.: B11705367
M. Wt: 272.24 g/mol
InChI Key: OJQFSXJUZIAHJR-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline is an organic compound that features a dichlorinated aniline core with a trimethylsilyl-protected alkyne substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline and 3-(trimethylsilyl)prop-2-yn-1-yl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2,5-dichloroaniline is reacted with 3-(trimethylsilyl)prop-2-yn-1-yl bromide under the aforementioned conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles.

    Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free alkyne.

    Coupling Reactions: The alkyne moiety can participate in coupling reactions such as Sonogashira coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Deprotection Reactions: Reagents like tetrabutylammonium fluoride (TBAF) in THF.

    Coupling Reactions: Palladium catalysts and copper iodide in the presence of a base like triethylamine.

Major Products

    Substitution Reactions: Products with various substituents replacing the chlorine atoms.

    Deprotection Reactions: The free alkyne derivative.

    Coupling Reactions: Products with extended conjugation or additional functional groups.

Scientific Research Applications

2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline depends on its specific application

    Alkyne Moiety: Can participate in click chemistry and other bioorthogonal reactions.

    Aniline Core: Can interact with biological targets through hydrogen bonding and π-π interactions.

    Dichloro Groups: Can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloroaniline: Lacks the alkyne and trimethylsilyl groups, making it less versatile in synthetic applications.

    3-(Trimethylsilyl)prop-2-yn-1-yl Bromide: Used as a precursor in the synthesis of the target compound.

    N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: A structurally related compound with different substituents.

Uniqueness

2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline is unique due to the combination of its dichloroaniline core and trimethylsilyl-protected alkyne, which provides a versatile platform for further functionalization and applications in various fields.

Properties

Molecular Formula

C12H15Cl2NSi

Molecular Weight

272.24 g/mol

IUPAC Name

2,5-dichloro-N-(3-trimethylsilylprop-2-ynyl)aniline

InChI

InChI=1S/C12H15Cl2NSi/c1-16(2,3)8-4-7-15-12-9-10(13)5-6-11(12)14/h5-6,9,15H,7H2,1-3H3

InChI Key

OJQFSXJUZIAHJR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCNC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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